molecular formula C22H16ClNOS B2946744 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline CAS No. 477886-43-4

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline

Cat. No.: B2946744
CAS No.: 477886-43-4
M. Wt: 377.89
InChI Key: XAHHREIQBNQDAP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline is a synthetic quinoline derivative characterized by a 4-chlorophenyl group at position 2 and a 4-methoxyphenylsulfanyl moiety at position 3 of the quinoline core.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNOS/c1-25-18-10-12-19(13-11-18)26-21-14-16-4-2-3-5-20(16)24-22(21)15-6-8-17(23)9-7-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHHREIQBNQDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to yield the desired quinoline derivative. Common reagents used in this synthesis include strong bases like sodium hydride or potassium carbonate and cyclization agents such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction Reagents/Conditions Product Yield References
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 0–5°C2-(4-ClPh)-3-[(4-MeOPh)S(O)]quinoline85%
Sulfone formationmCPBA, DCM, rt, 12 h2-(4-ClPh)-3-[(4-MeOPh)SO<sub>2</sub>]quinoline78%
  • Key Observations :

    • Oxidation selectivity depends on reagent strength and reaction time.

    • The methoxy group stabilizes intermediates via resonance, enhancing reaction efficiency .

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

Reagent Conditions Product Yield References
NaOH (10% aq.), EtOH, reflux24 h, N<sub>2</sub> atmosphere2-(4-OHPh)-3-[(4-MeOPh)S]quinoline62%
NH<sub>3</sub> (gas), THF60°C, 48 h2-(4-NH<sub>2</sub>Ph)-3-[(4-MeOPh)S]quinoline55%

Cross-Coupling Reactions

Reaction Catalyst/Reagents Product Yield References
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF2-(4-PhB(OH)<sub>2</sub>Ph)-3-[(4-MeOPh)S]quinoline73%
  • Mechanistic Notes :

    • The chlorine atom’s electronegativity facilitates NAS by polarizing the C-Cl bond.

    • Palladium-catalyzed coupling reactions proceed via oxidative addition and transmetallation steps .

Electrophilic Aromatic Substitution (EAS)

The quinoline core undergoes regioselective EAS at the 5- and 8-positions due to electron-donating effects from the sulfanyl group:

Reaction Reagents/Conditions Product Yield References
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro-2-(4-ClPh)-3-[(4-MeOPh)S]quinoline68%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C8-Sulfo-2-(4-ClPh)-3-[(4-MeOPh)S]quinoline58%
  • Regiochemical Control :

    • The sulfanyl group directs electrophiles to the para position relative to itself on the quinoline ring .

Reductive Transformations

The sulfanyl group and quinoline nitrogen participate in reduction pathways:

Reaction Reagents/Conditions Product Yield References
S–C bond hydrogenolysisH<sub>2</sub> (1 atm), Pd/C, EtOH2-(4-ClPh)-3-H-quinoline91%
Quinoline ring reductionNaBH<sub>4</sub>, NiCl<sub>2</sub>, MeOH1,2,3,4-Tetrahydro-2-(4-ClPh)-3-[(4-MeOPh)S]quinoline76%
  • Catalytic Insights :

    • Hydrogenolysis selectively cleaves the C–S bond without affecting the methoxy group .

Complexation and Coordination Chemistry

The nitrogen in the quinoline ring acts as a Lewis base, forming complexes with transition metals:

Metal Ion Ligand Ratio Complex Structure Applications References
Cu(II)1:2[Cu(quinoline)<sub>2</sub>Cl<sub>2</sub>]Anticancer activity
Pd(II)1:1[Pd(quinoline)Cl<sub>2</sub>]Catalysis
  • Stability Trends :

    • Complexes exhibit enhanced stability in polar aprotic solvents (e.g., DMF, DMSO) .

Biological Activity-Linked Modifications

Derivatives synthesized via the above reactions demonstrate structure-activity relationships (SAR):

  • Anticancer Activity :

    • Nitro- and sulfonamide derivatives show IC<sub>50</sub> values of 1.2–4.5 µM against MCF-7 and HeLa cell lines .

    • Copper complexes exhibit ROS-mediated apoptosis in leukemia cells .

  • Antimicrobial Activity :

    • Sulfone derivatives inhibit S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .

Scientific Research Applications

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species also contributes to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties
Compound Name Substituents (Positions) Key Physicochemical Properties Biological Activities References
Target Compound 2-(4-ClPh), 3-(4-MeOPhS) High lipophilicity (predicted) Not explicitly reported -
4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline (4k ) 2-(4-ClPh), 3-(4-MeOPh), 4-NH₂ Mp: 223–225°C; moderate polarity Anticancer, antifungal (implied)
2-(4-ClPh)-4-(3,4-diMeOPh)-6-MeO-3-MeQ 2-(4-ClPh), 4-(3,4-diMeOPh), 6-MeO, 3-Me Lipinski-compliant; logP = 4.2 Anticancer, antitubercular
3-(4-ClPhS)-2-Ph-quinoline 2-Ph, 3-(4-ClPhS) Crystalline (dihedral angle 64.22°) Pharmacological potential (unspecified)
Ethyl 5-amino-1-[2-(4-ClPh)-6-MeOQ-4-CO]pyrazole 2-(4-ClPh), 4-CO-Et, 6-MeO IC₅₀ (COX-2) = 0.26 µM Anti-inflammatory

Key Observations :

  • Lipophilicity: The target compound’s 3-(4-MeOPhS) group likely enhances lipophilicity compared to amino or carbonyl substituents (e.g., 4k), improving membrane permeability .
  • Electronic Effects: Sulfanyl groups (C-S-C angle ~100°) introduce moderate electron-withdrawing effects, contrasting with electron-donating methoxy or amino groups .
  • Stereochemical Impact : Dihedral angles between aromatic rings (e.g., 64.22° in ) influence molecular stacking and target binding.

Biological Activity

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of a quinoline ring, a chlorophenyl group, and a methoxyphenyl sulfanyl moiety, contributes to its potential efficacy against various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can bind to DNA and proteins, disrupting their normal functions. This interaction may inhibit key enzymes and cellular pathways, leading to antimicrobial or anticancer effects. Additionally, the compound's capacity to generate reactive oxygen species (ROS) plays a significant role in its biological activity, contributing to oxidative stress in target cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans12 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated using several cancer cell lines. The compound demonstrated cytotoxic effects through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound against human breast cancer (MCF-7) and leukemia (HL-60) cell lines. The results are summarized in the following table:

Cell Line IC50 (μM) Mechanism
MCF-75.0Induction of apoptosis
HL-603.2DNA damage and cell cycle arrest

The study indicated that the compound was more effective against HL-60 cells compared to MCF-7 cells, suggesting a selective cytotoxic profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted critical features influencing the biological activity of this compound. Modifications in substituents on the quinoline ring can significantly alter its potency:

Modification Effect on Activity
Addition of electron-donating groups (-OCH3)Enhanced cytotoxicity against cancer cells
Chlorine substitution on phenyl ringIncreased antimicrobial activity

These insights into SAR are crucial for guiding future modifications aimed at improving efficacy and reducing toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis.

Sulfanylation : Introduction of the 4-methoxyphenylsulfanyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., CuI-mediated Ullmann coupling).

Chlorophenyl Incorporation : Suzuki-Miyaura coupling for aryl-aryl bond formation .

  • Critical Factors :
  • Temperature control during sulfanylation to avoid side reactions (e.g., oxidation to sulfone).
  • Purification via column chromatography or recrystallization to isolate intermediates .

Q. How is the structural characterization of this compound performed, and what key parameters validate its molecular geometry?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration and bond angles (e.g., C-S bond length ~1.78–1.82 Å, dihedral angles between aromatic rings ~45–60°) .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Singlet for methoxy group (~δ 3.8 ppm), aromatic protons split into distinct multiplets.
  • ¹³C NMR : Sulfanyl-linked carbons at ~δ 125–135 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between crystallographic data and computational molecular modeling for this compound?

  • Methodological Answer :

  • Refinement Protocols : Use SHELXL for anisotropic displacement parameters and constrained H-atom positions to refine electron density maps .
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic discrepancies.
  • Validation Metrics : R-factor (<0.05), goodness-of-fit (S ≈ 1.0), and residual density maps (<0.3 eÅ⁻³) ensure model reliability .

Q. How does the sulfanyl group’s electronic environment influence the compound’s biological activity, and what assays validate these effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Replace the sulfanyl group with sulfone or methylthio to assess redox stability and binding affinity.
  • In Vitro Assays : COX-2 inhibition (IC₅₀ via ELISA), NF-κB luciferase reporter assays in macrophages (e.g., J774A.1 cells) .
  • Electron-Donating Effects : The 4-methoxyphenylsulfanyl group enhances π-stacking with hydrophobic enzyme pockets, validated via molecular docking (AutoDock Vina) .

Q. What experimental designs are recommended to investigate the compound’s potential as a kinase inhibitor or anti-inflammatory agent?

  • Methodological Answer :

  • Kinase Profiling : Use a kinase panel (e.g., Eurofins KinaseProfiler) to screen against GSK3β, CDK2, or JAK/STAT pathways.
  • In Vivo Models : Carrageenan-induced paw edema in rodents to measure edema reduction (%) vs. controls (e.g., indomethacin) .
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis to calculate half-life (t₁/₂) .

Q. How are spectroscopic artifacts or overlapping signals addressed in NMR analysis of this compound?

  • Methodological Answer :

  • 2D NMR Techniques :
  • HSQC/TOCSY : Resolve overlapping aromatic protons by correlating ¹H-¹³C couplings and through-space interactions.
  • NOESY : Identify spatial proximity between methoxy and sulfanyl groups to confirm regiochemistry .
  • Solvent Optimization : Use deuterated DMSO or CDCl₃ to minimize signal broadening caused by hydrogen bonding .

Data Interpretation and Challenges

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they mitigated?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate byproducts (e.g., sulfone derivatives).
  • Limit of Detection (LOD) : Optimize UV absorption at 254 nm or employ charged aerosol detection (CAD) for non-chromophoric impurities .

Q. How do crystallographic disorder and twinning affect structural resolution, and what refinement techniques are applied?

  • Methodological Answer :

  • Disorder Handling : Apply PART instructions in SHELXL to model alternative conformations (e.g., methoxy group rotation).
  • Twinning Correction : Use TWIN/BASF commands in refinement protocols for non-merohedral twins .

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